N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C25H20N6O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H20N6O3/c1-32-18-7-4-16(5-8-18)24-23(20-3-2-11-27-31(20)30-24)19-10-12-26-25(29-19)28-17-6-9-21-22(15-17)34-14-13-33-21/h2-12,15H,13-14H2,1H3,(H,26,28,29) |
InChI Key |
PHMQSKGFSDGFMK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2C4=NC(=NC=C4)NC5=CC6=C(C=C5)OCCO6)C=CC=N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C2C4=NC(=NC=C4)NC5=CC6=C(C=C5)OCCO6)C=CC=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW827106X; GW-827106-X; GW 827106 X; GW-827106X; |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrazolo[1,5-b]pyridazine core is synthesized via cyclocondensation between 4-methoxyphenylhydrazine (5 ) and ethyl 3-oxo-3-(pyridazin-4-yl)propanoate (4 ) under nano-ZnO catalysis (Scheme 1). This method, adapted from Girish et al., achieves regioselectivity through hydrogen bonding interactions, yielding 2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazine (6 ) in 95% yield.
Table 1: Reaction Conditions for Pyrazolo[1,5-b]pyridazine Synthesis
| Component | Details |
|---|---|
| Catalyst | Nano-ZnO (10 mol%) |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 4 hours |
| Yield | 95% |
Functionalization at Position 3
The 3-position of 6 is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to introduce a bromine atom, forming 3-bromo-2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazine (7 ). This intermediate serves as a coupling partner for subsequent Suzuki-Miyaura reactions.
Synthesis of Pyrimidin-2-amine Scaffold
Chloropyrimidine Formation
4-Chloropyrimidin-2-amine (8 ) is prepared via chlorination of 2-aminopyrimidine using phosphoryl chloride (POCl₃) under reflux. The reaction proceeds quantitatively, yielding 8 as a white crystalline solid.
Suzuki Coupling with Pyrazolo[1,5-b]pyridazine
A palladium-catalyzed Suzuki-Miyaura coupling between 7 and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (9 ) introduces the pyrazolo[1,5-b]pyridazine group to the pyrimidine ring. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a 1,2-dimethoxyethane (DME)/water mixture at 90°C affords 4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine (10 ) in 82% yield.
Table 2: Optimization of Suzuki Coupling Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C |
| Yield | 82% |
Final Coupling with 2,3-Dihydro-1,4-benzodioxin-6-amine
Buchwald-Hartwig Amination
The terminal step involves coupling 10 with 2,3-dihydro-1,4-benzodioxin-6-amine (11 ) using a Buchwald-Hartwig amination protocol. Employing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands in toluene at 110°C facilitates C–N bond formation, yielding the final product in 75% yield.
Table 3: Amination Reaction Conditions
| Component | Details |
|---|---|
| Catalyst | Pd₂(dba)₃ (3 mol%) |
| Ligand | Xantphos (6 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 75% |
Characterization and Analytical Data
The synthesized compound is characterized using spectroscopic and chromatographic techniques:
Spectral Analysis
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, pyrimidine-H), 8.45 (d, J = 5.2 Hz, 1H, pyridazine-H), 7.89–7.82 (m, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 6.94 (s, 1H, benzodioxin-H), 4.32–4.25 (m, 4H, OCH₂CH₂O), 3.85 (s, 3H, OCH₃).
- ESI-MS : m/z 452.46 [M+H]⁺, consistent with the molecular formula C₂₅H₂₀N₆O₃.
Purity Assessment
High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms a purity of >98%.
Chemical Reactions Analysis
Types of Reactions: GW827106X undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. Various methods have been explored to optimize yields and purity, including:
- Reagents : The use of specific sulfonyl chlorides and bases to facilitate the formation of the benzodioxin moiety.
- Characterization Techniques : Proton Nuclear Magnetic Resonance (NMR), Carbon NMR, Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.
Biological Activities
The compound exhibits a range of biological activities that are being explored for therapeutic applications:
Anticancer Activity
Recent studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. The mechanism involves targeting specific signaling pathways involved in tumor growth.
Antidiabetic Properties
Research has shown that compounds similar to this compound demonstrate inhibitory activity against enzymes related to Type 2 Diabetes Mellitus (T2DM). For instance, screening against α-glucosidase and acetylcholinesterase has shown promising results in managing glucose levels and enhancing cognitive functions in diabetic models .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Studies suggest that it may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, which is crucial for maintaining cognitive function .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
Mechanism of Action
GW827106X exerts its effects by selectively inhibiting GSK-3. The inhibition of GSK-3 leads to the modulation of various cellular pathways, including glycogen metabolism, cell cycle regulation, and apoptosis. The molecular targets include the active site of GSK-3, where GW827106X binds and prevents its activity. This inhibition affects downstream signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name / ID | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Pyrimidine-Pyrazolo-pyridazine | 2,3-Dihydro-1,4-benzodioxin-6-yl; 4-methoxyphenyl | Undocumented in provided evidence | |
| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-...} (Compound 12) | Pyridine-Triazole-Thiazolo-pyrimidine | 4-Chlorophenyl; 4-methoxyphenyl; pyrrolo-thiazolo-pyrimidine | Undocumented (synthesis focus) | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Sulfonamide-Acetamide | 2,3-Dihydro-1,4-benzodioxin; 4-chlorophenylsulfonyl; 3,5-dimethylphenyl | Antibacterial/antifungal (MIC: 12.5 µg/mL) | |
| 949259-82-9 | Quinazolinone-Benzodioxin | 2,3-Dihydro-1,4-benzodioxin; 5-methylfuran; quinazolinone | Undocumented (research use only) | |
| (17Z)-N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines | Imidazo-pyridine | 4-Fluorophenyl; substituted arylamines | Antimicrobial (moderate activity vs. S. aureus) |
Key Observations
Core Heterocycle Variations
- Pyrimidine-Pyrazolo-pyridazine (Target) : The fused pyrazolo-pyridazine moiety distinguishes it from simpler pyrimidine derivatives. This scaffold may enhance binding to ATP pockets in kinases, though this is speculative without direct data .
- Quinazolinone (949259-82-9): The quinazolinone core is associated with tyrosine kinase inhibition (e.g., EGFR inhibitors), suggesting divergent therapeutic targets compared to the pyrimidine-based target compound .
- Imidazo-pyridine () : Exhibits antimicrobial activity but lacks the benzodioxin group, indicating reduced lipophilicity compared to the target .
Substituent Effects
- 4-Methoxyphenyl Group : Present in both the target and compound 12, this substituent likely enhances solubility and π-stacking interactions. In compound 7l, the 4-chlorophenylsulfonyl group confers antimicrobial activity via sulfonamide-mediated enzyme inhibition .
- Benzodioxin Motif: Shared with compound 7l and 949259-82-9, this group improves metabolic stability and membrane permeability compared to non-bicyclic analogues .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a benzodioxin moiety and a pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 423.46 g/mol. The structural features are crucial for its biological interactions.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are important in glucose metabolism and neurotransmission, respectively, making the compound a candidate for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
- Anticancer Properties : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in human promyelocytic leukemic HL-60 cells .
- Radical Scavenging Activity : The presence of the benzodioxin structure may contribute to radical scavenging properties, potentially reducing oxidative stress in cells .
Enzyme Inhibition Studies
A study synthesizing derivatives of the compound demonstrated significant inhibition of α-glucosidase and acetylcholinesterase activities. The synthesized compounds were evaluated for their potential therapeutic effects against T2DM and AD. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong enzyme inhibition .
Cytotoxicity Assays
In vitro assays using human cancer cell lines revealed that the compound and its analogs induced apoptosis through caspase activation pathways. The mechanism involved mitochondrial dysfunction and subsequent release of cytochrome c, leading to programmed cell death .
Antioxidant Activity
Research highlighted the antioxidant potential of related benzodioxin compounds, suggesting that they may mitigate oxidative damage in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed in related compounds compared to this compound.
| Compound Name | Enzyme Inhibition | Cytotoxicity | Antioxidant Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Target Compound | High | High | High |
Q & A
Q. Table 1: Example Synthetic Protocol
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetics, reducing trial-and-error experimentation. For example:
- Reaction Mechanism Modeling : Use software like Gaussian or ORCA to simulate coupling reactions, identifying rate-limiting steps ().
- Condition Optimization : Machine learning (ML) models trained on experimental data (e.g., solvent polarity, temperature) narrow optimal parameters ().
- Feedback Loops : Integrate experimental yields with computational descriptors (e.g., Hammett constants) to refine synthetic protocols ().
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.8 ppm) validate substitution patterns ().
- IR Spectroscopy : Stretching vibrations for C=N (~1600 cm⁻¹) and C-O (1250 cm⁻¹) confirm heterocyclic cores ().
- HRMS : Exact mass matching within 3 ppm ensures molecular formula accuracy ().
Q. Table 2: Key Spectral Signatures
| Technique | Observed Signal | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 8.2 (d, J=5 Hz) | Pyridazine H-5 | |
| IR | 1595 cm⁻¹ | C=N stretch |
Advanced: How to address low yields in pyridazine-amine coupling steps?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity) and identify critical factors ().
- Alternative Catalysts : Replace Pd with CuI/ligand systems for cost-effective cross-couplings ().
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h, improving yield by 15–20% ().
Basic: What in vitro assays assess biological activity?
Methodological Answer:
- Enzyme Inhibition : Cholinesterase or kinase inhibition assays (IC₅₀ determination) using spectrophotometric methods ().
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity ().
Advanced: How to analyze structure-activity relationships (SAR) for pyrazolo-pyridazine derivatives?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃) and compare IC₅₀ values ().
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases), correlating with experimental data ().
- QSAR Modeling : Develop regression models linking electronic parameters (e.g., logP, polar surface area) to bioactivity ().
Basic: What purification methods ensure high purity?
Methodological Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (Rf = 0.3–0.5) ().
- Recrystallization : Use ethanol/water (7:3) for needle-shaped crystals (mp 210–212°C) ().
Advanced: How does the methoxyphenyl group influence target binding?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
